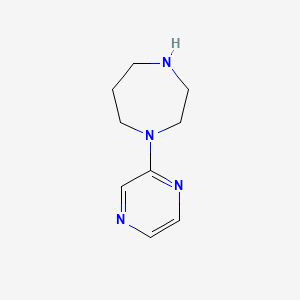

1-Pyrazin-2-yl-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-Pyrazin-2-yl-1,4-diazepane" is a heterocyclic molecule that is part of a broader class of compounds known as diazepines. Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms. They are of significant interest in medicinal chemistry due to their biological and pharmacological properties .

Synthesis Analysis

The synthesis of diazepine derivatives can be achieved through various methods. A pseudo-seven-component condensation reaction has been described for the synthesis of poly-substituted pyrazolyl-1,2-diazepine derivatives, which is a catalyst-free process conducted in ethanol at room temperature . Another approach involves the fusion of a substituted pyranose ring with seven-membered diazepine rings, which allows for the creation of novel tricyclic scaffolds . Additionally, a multicomponent synthesis method has been developed for the efficient creation of pyrrolo[1,4]diazepines, among other heterocycles, using a Yb(OTf)3-catalyzed reaction . A novel strategy for the synthesis of pyrrolo[3,4-d][1,2]diazepines has also been reported, which involves the cyclization of pyrrole polycarbonyl compounds using hydrazine .

Molecular Structure Analysis

The molecular structure of diazepine derivatives can be quite diverse. For instance, the synthesis of pyrazolo[3,4-b][1,4]diazepines and pyrazolo[3,4-b]pyrazines has been reported, with the characterization of isomers and tautomers being discussed in terms of proton and carbon-13 NMR . Crystallographic studies have been performed on a tricyclic benzodiazepine derivative to understand its structure better .

Chemical Reactions Analysis

Diazepine derivatives can undergo various chemical reactions. For example, 4-hydrazinyl-1,6-dihydropyrazolo[3,4-e][1,4]diazepines have been synthesized and subjected to hydrolytic recyclization to yield 5-amino-4-(1,2,4-triazin-3-yl)-1H-pyrazoles . This demonstrates the potential for diazepine derivatives to participate in reactions that lead to the formation of other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. The presence of various substituents and functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of fluorinated sulfur ylides in the synthesis of 5-(trifluoromethyl)pyrazolines suggests the incorporation of fluorine atoms can significantly alter the compound's properties . Additionally, the use of protected hydroxyl groups in the synthesis of benzodiazepine derivatives indicates that selective derivatization can be employed to modify the physical and chemical properties of these molecules .

科学的研究の応用

Application 1: Antitubercular Agent

- Summary of the Application : “1-Pyrazin-2-yl-1,4-diazepane” has been studied for its potential use as an antitubercular agent . Researchers have synthesized hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds, and screened them for their efficacy against the Mycobacterium tuberculosis H37Rv strain .

- Methods of Application or Experimental Procedures : The study involved the synthesis of a new series of 1-phenyl-2-((5-(pyrazin-2-yl)-4 H-1,2,4-triazol-3-yl)thio)ethan-1-one and 2-(5-(benzylthio)-4 H-1,2,4-triazol-3-yl)pyrazine derivatives . These compounds were then screened in vitro for their efficacy against the Mycobacterium tuberculosis H37Rv strain via the MABA assay .

- Results or Outcomes : The results revealed that eight compounds manifested noteworthy activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM . Some compounds also displayed significant antibacterial and antifungal activity . The most potent compounds were evaluated for their potential cytotoxicity to the Vero cell line via the MTT assay, revealing IC 50 values surpassing 375 μM, indicative of minimal cytotoxicity .

Application 2: Biocatalytic Synthesis of Chiral 1,4-Diazepanes

- Summary of the Application : “1-Pyrazin-2-yl-1,4-diazepane” has been used in the biocatalytic synthesis of chiral 1,4-diazepanes . This method is important for the construction of chiral 1,4-diazepanes of pharmaceutical importance .

- Methods of Application or Experimental Procedures : The study involved an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . Several enantiocomplementary IREDs were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .

- Results or Outcomes : The study offers an effective method for the construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .

Application 3: Synthesis of Heterocyclic Nuclei

- Summary of the Application : “1-Pyrazin-2-yl-1,4-diazepane” has been used in the synthesis of heterocyclic nuclei . These structures have shown GABA A allosteric modulating activity , have been incorporated into polymers for use in solar cells , and have demonstrated BACE-1 inhibition .

- Methods of Application or Experimental Procedures : The study involved the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines and their related congeners .

- Results or Outcomes : The study provides approaches to the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines and their related congeners .

Application 4: Synthesis of [1,2,4]Triazolo[4,3-a]pyrazin-3-amines

- Summary of the Application : “1-Pyrazin-2-yl-1,4-diazepane” has been used in the synthesis of [1,2,4]Triazolo[4,3-a]pyrazin-3-amines . This method is important for the construction of these heterocycles .

- Methods of Application or Experimental Procedures : The study involved a novel, mild, and convenient synthetic method involving the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives to produce [1,2,4]triazolo[4,3-a]pyrazin-3-amines .

- Results or Outcomes : The study provides an expedient synthesis of a potentially useful bicyclo[1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid .

Application 5: Antitubercular Agents

- Summary of the Application : “1-Pyrazin-2-yl-1,4-diazepane” has been used in the synthesis of hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds . These compounds have been screened in vitro for their efficacy against the Mycobacterium tuberculosis H37Rv strain .

- Methods of Application or Experimental Procedures : The study involved the conceptualization and synthesis of hybrid compounds (T1–T18) amalgamating pyrazine and 1,2,4-triazole scaffolds . These compounds were then screened in vitro for their efficacy against the Mycobacterium tuberculosis H37Rv strain via the MABA assay .

- Results or Outcomes : The results revealed that eight compounds (T4, T5, T6, T11, T14, T15, T16, and T18) manifested noteworthy activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM . Some compounds also displayed significant antibacterial and antifungal activity .

Safety And Hazards

The safety information for 1-Pyrazin-2-yl-1,4-diazepane indicates that it is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

特性

IUPAC Name |

1-pyrazin-2-yl-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-2-10-5-7-13(6-1)9-8-11-3-4-12-9/h3-4,8,10H,1-2,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPUZQXWPDCSAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394238 |

Source

|

| Record name | 1-pyrazin-2-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrazin-2-yl-1,4-diazepane | |

CAS RN |

502133-53-1 |

Source

|

| Record name | 1-pyrazin-2-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)

![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)